molecular formula C24H31N3O3S B11341855 (4-Benzylpiperazin-1-yl)[1-(benzylsulfonyl)piperidin-4-yl]methanone

(4-Benzylpiperazin-1-yl)[1-(benzylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B11341855
M. Wt: 441.6 g/mol
InChI Key: MUDFCKCJJSZOPA-UHFFFAOYSA-N
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Description

1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring, a benzyl group, and a phenylmethanesulfonylpiperidine moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves multiple steps, including the formation of the piperazine ring and the introduction of the benzyl and phenylmethanesulfonylpiperidine groups. Common synthetic routes include:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and phenylmethanesulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include bases, acids, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:

Properties

Molecular Formula

C24H31N3O3S

Molecular Weight

441.6 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(1-benzylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C24H31N3O3S/c28-24(26-17-15-25(16-18-26)19-21-7-3-1-4-8-21)23-11-13-27(14-12-23)31(29,30)20-22-9-5-2-6-10-22/h1-10,23H,11-20H2

InChI Key

MUDFCKCJJSZOPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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